Sedoheptulose, 7-phosphate

Catalog No.
S597017
CAS No.
2646-35-7
M.F
C7H15O10P
M. Wt
290.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sedoheptulose, 7-phosphate

CAS Number

2646-35-7

Product Name

Sedoheptulose, 7-phosphate

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl] dihydrogen phosphate

Molecular Formula

C7H15O10P

Molecular Weight

290.16 g/mol

InChI

InChI=1S/C7H15O10P/c8-1-3(9)5(11)7(13)6(12)4(10)2-17-18(14,15)16/h4-8,10-13H,1-2H2,(H2,14,15,16)/t4-,5-,6-,7+/m1/s1

InChI Key

JDTUMPKOJBQPKX-GBNDHIKLSA-N

SMILES

Array

Synonyms

heptulose-7-phosphate, sedoheptulose 7-phosphate

Canonical SMILES

C(C(C(C(C(C(=O)CO)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)OP(=O)(O)O

Sedoheptulose 7-phosphate is a ketoheptose phosphate consisting of sedoheptulose having a phosphate group at the 7-position. It is an intermediate metabolite in the pentose phosphate pathway. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a sedoheptulose derivative and a ketoheptose phosphate. It is functionally related to a sedoheptulose. It is a conjugate acid of a sedoheptulose 7-phosphate(2-).
D-Sedoheptulose 7-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Sedoheptulose 7-phosphate has been reported in Drosophila melanogaster, Populus tremula, and other organisms with data available.
Sedoheptulose 7-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Sedoheptulose 7-phosphate (CAS 2646-35-7) is a critical seven-carbon phosphorylated ketose that serves as a central intermediate in the non-oxidative pentose phosphate pathway (PPP) and the Calvin-Benson-Bassham cycle. In industrial and academic procurement, S7P is primarily sourced as a high-purity analytical standard or enzymatic substrate, often supplied as a barium or sodium salt to ensure stability in aqueous formulations. Unlike generic hexose or pentose phosphates, S7P possesses a unique structural configuration that makes it the obligate precursor for bacterial lipopolysaccharide (LPS) heptose cores and a highly specific substrate for transaldolase, transketolase, and sedoheptulose-7-phosphate cyclases. Its procurement is essential for metabolic flux analysis, antibiotic target screening against GmhA isomerases, and the chemoenzymatic synthesis of aminocyclitol-based therapeutics [1].

Substituting Sedoheptulose 7-phosphate with closely related analogs like Fructose 6-phosphate (F6P) or Sedoheptulose 1,7-bisphosphate (SBP) fundamentally compromises assay validity and biosynthetic workflows. While F6P can act as an alternative donor in transaldolase assays, its binding affinity is drastically lower, requiring significantly higher concentrations that can skew kinetic modeling and downstream pathway flux [1]. Furthermore, SBP, despite sharing the sedoheptulose core, functions divergently; it is the primary substrate for SBPase in the Calvin cycle, whereas S7P acts as the product and a critical feedback inhibitor [2]. Unphosphorylated sedoheptulose is entirely unrecognized by key kinases and isomerases such as GmhA, while shorter-chain pentose phosphates (e.g., Ribose 5-phosphate) cannot undergo the specific cyclization reactions required for producing aminocyclitols like acarbose [3]. Consequently, exact S7P procurement is mandatory for accurate target engagement and precursor utilization.

Superior Transaldolase Binding Affinity Compared to Fructose 6-Phosphate

In enzymatic assays evaluating transaldolase B (TalB) from E. coli, S7P demonstrates a significantly higher binding affinity than the alternative C3-donor, Fructose 6-phosphate. Kinetic profiling establishes that TalB has an apparent Km of 285 μM for S7P, compared to a Km of 1200 μM for Fructose 6-phosphate [1]. This >4-fold tighter binding dictates that S7P is the more efficient and physiologically relevant substrate for in vitro pathway reconstitution.

Evidence DimensionEnzyme Affinity (Km)
Target Compound Data285 μM (S7P)
Comparator Or Baseline1200 μM (Fructose 6-phosphate)
Quantified Difference>4-fold higher affinity (lower Km) for S7P
ConditionsE. coli Transaldolase B assay, pH 8.5, 30°C

Procuring S7P rather than relying on F6P ensures accurate kinetic modeling and reduces the required substrate load in transaldolase-dependent synthetic biology workflows.

Exclusive Precursor Suitability for LPS Heptose Core Biosynthesis

S7P is the obligate starting material for the biosynthesis of D-glycero-α-D-manno-heptose, a critical component of the Gram-negative bacterial lipopolysaccharide (LPS) core. The first committed step is catalyzed by sedoheptulose-7-phosphate isomerase (GmhA). Assays using M. tuberculosis GmhA show it specifically binds S7P with a Km of ~0.31 mM and a catalytic efficiency (kcat/Km) of 1.45 mM-1 s-1 [1]. Other sugar phosphates, including sedoheptulose 1,7-bisphosphate, cannot serve as substrates for this isomerization, making S7P irreplaceable for GmhA-targeted drug discovery.

Evidence DimensionSubstrate Specificity for GmhA
Target Compound DataKm = 0.31 mM, kcat/Km = 1.45 mM-1 s-1
Comparator Or BaselineSBP and hexose phosphates (Non-substrates)
Quantified DifferenceExclusive catalytic turnover for S7P
ConditionsM. tuberculosis GmhA enzymatic assay, in vitro

Buyers developing novel antibiotics targeting bacterial LPS assembly must use S7P, as alternative sugar phosphates will yield zero background activity in GmhA assays.

Highly Sensitive Biomarker for Transketolase Bottlenecks

In metabolic engineering, S7P serves as a highly sensitive quantifiable marker for transketolase (Tkt) activity. LC-MS/MS metabolic profiling reveals that in E. coli strains with deleted transketolase genes (ΔtktAB), the intracellular concentration of S7P accumulates dramatically to approximately 3.0 mM, compared to a baseline of ~0.1 mM in wild-type strains [1]. This 30-fold accumulation is far more pronounced than changes in other pentose phosphate intermediates, solidifying its role as a primary diagnostic metabolite.

Evidence DimensionIntracellular Accumulation
Target Compound Data~3.0 mM (in ΔtktAB mutant)
Comparator Or Baseline~0.1 mM (Wild-type baseline)
Quantified Difference30-fold concentration increase
ConditionsLC-MS/MS profiling of E. coli ΔtktAB Δzwf strains

Procuring high-purity S7P as an LC-MS/MS standard is critical for precisely quantifying metabolic bottlenecks in engineered microbial strains.

Specific Chemoenzymatic Precursor for Aminocyclitol Therapeutics

S7P is uniquely recognized by DHQS-like sugar phosphate cyclases (e.g., EVS from Actinosynnema mirum) to produce 2-epi-valiolone, a direct precursor to aminocyclitol drugs like acarbose and validamycin. In situ NMR studies confirm that S7P is rapidly consumed and converted into stable cyclic conformers in aqueous solutions containing these enzymes[1]. Shorter pentose phosphates or unphosphorylated sedoheptulose lack the necessary carbon backbone and phosphate recognition motif to undergo this complex cyclization.

Evidence DimensionEnzymatic Cyclization Competence
Target Compound DataRapid conversion to 2-epi-valiolone
Comparator Or BaselineUnphosphorylated sedoheptulose / Pentose phosphates (Unreactive)
Quantified DifferenceAbsolute requirement for the 7-carbon phosphorylated structure
ConditionsIn situ 1H NMR assay with purified EVS cyclase in aqueous solution

For industrial biocatalysis of antidiabetic and agricultural cyclitols, S7P is the only viable starting material, preventing the use of cheaper hexose substitutes.

High-Throughput Screening of GmhA Inhibitors

Following from its exclusive role as the substrate for sedoheptulose-7-phosphate isomerase (GmhA) (Section 3, Evidence 2), S7P is the essential reagent for developing in vitro assays aimed at discovering novel Gram-negative antibiotics. It provides the necessary baseline to measure the inhibition of LPS heptose core biosynthesis [1].

Transaldolase and Transketolase Kinetic Assays

Because of its superior binding affinity compared to alternative substrates like Fructose 6-phosphate (Section 3, Evidence 1), S7P is the preferred C3-acceptor/donor for precise kinetic modeling of non-oxidative pentose phosphate pathway enzymes. It ensures maximum catalytic efficiency and physiological accuracy in cell-free system reconstructions [2].

LC-MS/MS Standards for Metabolic Flux Analysis

Given its massive accumulation in transketolase-deficient environments (Section 3, Evidence 3), procuring analytical-grade S7P is crucial for validating LC-MS/MS retention times and standard curves. It allows metabolic engineers to accurately map carbon flux and identify pathway bottlenecks in industrial microbial fermentation [3].

Biocatalytic Synthesis of Aminocyclitols

Driven by its unique structural compatibility with DHQS-like cyclases (Section 3, Evidence 4), S7P is the required precursor for the chemoenzymatic production of 2-epi-valiolone. This application is highly relevant for pharmaceutical manufacturers synthesizing antidiabetic drugs (acarbose) and agricultural protectants (validamycin) [4].

XLogP3

-5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

290.04028367 Da

Monoisotopic Mass

290.04028367 Da

Heavy Atom Count

18

Wikipedia

Sedoheptulose_7-phosphate

Dates

Last modified: 08-15-2023

Explore Compound Types